1,2,5-Naphthalenetriol, 5-methylcarbamate
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Overview
Description
1,2,5-Naphthalenetriol, 5-methylcarbamate is a synthetic organic compound known for its unique chemical structure and properties. It is often used in scientific research and industrial applications due to its reactivity and potential utility in various fields. The compound has the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Naphthalenetriol, 5-methylcarbamate typically involves the reaction of 1,2,5-naphthalenetriol with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Naphthalenetriol, 5-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methylcarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinones, hydroxy derivatives, and substituted carbamates, depending on the reaction conditions and reagents used .
Scientific Research Applications
1,2,5-Naphthalenetriol, 5-methylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,5-Naphthalenetriol, 5-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
1,2,5-Naphthalenetriol, 5-(N-methylcarbamate): A closely related compound with similar chemical properties.
1,2-Dihydro-1,2,5-naphthalenetriol 5-(methylcarbamate): Another similar compound with slight structural differences.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
26628-38-6 |
---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(5,6-dihydroxynaphthalen-1-yl) N-methylcarbamate |
InChI |
InChI=1S/C12H11NO4/c1-13-12(16)17-10-4-2-3-8-7(10)5-6-9(14)11(8)15/h2-6,14-15H,1H3,(H,13,16) |
InChI Key |
MJELCHIDPLLABS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC2=C1C=CC(=C2O)O |
Origin of Product |
United States |
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